molecular formula C23H22F2O2 B12758403 Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- CAS No. 80843-97-6

Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-

Cat. No.: B12758403
CAS No.: 80843-97-6
M. Wt: 368.4 g/mol
InChI Key: TUOLMSRJZDAQDY-UHFFFAOYSA-N
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Description

Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- is a complex organic compound characterized by the presence of fluorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-fluorophenol with benzyl chloride under basic conditions to form 4-fluorophenyl benzyl ether. This intermediate is then subjected to further reactions, such as alkylation and etherification, to introduce the additional fluorinated phenyl groups and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons

Scientific Research Applications

Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- involves its interaction with specific molecular targets and pathways. The fluorinated phenyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- is unique due to its complex structure, which includes multiple fluorinated phenyl groups

Properties

CAS No.

80843-97-6

Molecular Formula

C23H22F2O2

Molecular Weight

368.4 g/mol

IUPAC Name

1-fluoro-4-[3-[[2-(4-fluorophenyl)-2-methylpropoxy]methyl]phenoxy]benzene

InChI

InChI=1S/C23H22F2O2/c1-23(2,18-6-8-19(24)9-7-18)16-26-15-17-4-3-5-22(14-17)27-21-12-10-20(25)11-13-21/h3-14H,15-16H2,1-2H3

InChI Key

TUOLMSRJZDAQDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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